(2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-14(22-11(2)18-10)15(20)19-7-3-12(4-8-19)21-13-9-16-5-6-17-13/h5-6,9,12H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVESAEBXWCIJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase.
Mode of Action
It is believed that the compound interacts with its target, cdk2, leading to changes in the cell cycle progression. The specific nature of this interaction and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. CDK2 is a key player in this pathway, and its inhibition can lead to cell cycle arrest, preventing cells from entering the S phase from the G1 phase. The downstream effects of this include reduced cell proliferation and potential induction of apoptosis.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve alterations in cell cycle progression. By inhibiting CDK2, the compound can induce cell cycle arrest, potentially leading to reduced cell proliferation and increased apoptosis. These effects could be beneficial in the context of diseases characterized by uncontrolled cell proliferation, such as cancer.
Biological Activity
The compound (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone , with the CAS number 1448078-95-2, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 318.4 g/mol. The structure features a thiazole ring, a piperidine moiety, and a pyrazine ring, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1448078-95-2 |
| Molecular Formula | C15H18N4O2S |
| Molecular Weight | 318.4 g/mol |
Research indicates that compounds similar to This compound may inhibit key biological processes such as:
- Na+/K(+)-ATPase Inhibition : Compounds with similar thiazole structures have shown inhibitory effects on Na+/K(+)-ATPase activity, which is crucial in maintaining cellular ion balance and has implications in cancer cell proliferation .
- PI3-Kinase Inhibition : The compound may act as an inhibitor of Class I PI3-kinase enzymes, which are involved in various signaling pathways related to cell growth and survival. Such inhibition can potentially lead to anti-tumor effects by curbing uncontrolled cellular proliferation .
Antitumor Activity
In vitro studies have demonstrated that compounds featuring similar structural motifs exhibit significant growth inhibition against various cancer cell lines. For instance, thiazole derivatives have been reported to show up to ten times greater inhibitory activity compared to traditional therapeutic agents like perillyl alcohol against glioma cells .
Structure-Activity Relationship (SAR)
The biological activity of thiazole-based compounds often correlates with specific structural features. The presence of substituents on the thiazole or piperidine rings can significantly influence their potency and selectivity against different biological targets .
Case Studies
- In Vitro Studies : A study evaluating the growth inhibitory effects of various thiazole derivatives found that certain compounds displayed potent cytostatic activities independent of their resistance to pro-apoptotic stimuli in cancer cells .
- Carbonic Anhydrase Inhibition : Research on related compounds has shown selective inhibition against specific isoforms of carbonic anhydrase (CA), particularly hCA II, which plays a role in tumor progression. Compounds exhibiting this selectivity are being explored for their therapeutic potential in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related derivatives, focusing on key substituents and their implications:
Key Observations:
- Thiazole vs. Tetrazole/Thiazolidinone: The target compound’s 2,4-dimethylthiazole group contrasts with tetrazole () or thiazolidinone () cores. Thiazoles are known for membrane permeability, while tetrazoles act as carboxylic acid bioisosteres, enhancing metabolic stability .
- Piperidine/Piperazine Substitution: The pyrazin-2-yloxy group on the piperidine ring (target) differs from isopropylpiperazine () or allylpiperazine (). These substitutions influence solubility and receptor selectivity. For example, pyrazine’s nitrogen atoms may facilitate hydrogen bonding, while bulky groups like isopropyl enhance lipophilicity .
- Aryl Group Variations: The trifluoromethyl-methoxy-phenyl group in improves metabolic stability compared to the target’s pyrazine-substituted piperidine. Halogenated aryl groups (e.g., 4-chlorophenyl in ) are associated with enhanced antibacterial activity .
Challenges and Opportunities
- Target Limitations: The pyrazin-2-yloxy group may introduce metabolic susceptibility due to oxidative degradation. Structural analogs with morpholine or isopropylpiperazine () offer alternatives for stability .
- Synergistic Designs: Hybridizing the target’s thiazole core with pyrazolone () or tetrazole () motifs could yield dual-action compounds with enhanced bioactivity .
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains the most widely employed route for constructing 2,4-disubstituted thiazoles. Reacting α-chloroacetone with thioacetamide in ethanol under reflux yields 2,4-dimethylthiazole with subsequent oxidation to the carboxylic acid:
$$
\text{CH}3\text{COCH}2\text{Cl} + \text{CH}3\text{CSNH}2 \xrightarrow{\text{EtOH, reflux}} \text{C}5\text{H}7\text{NS} \xrightarrow{\text{KMnO}4} \text{C}6\text{H}7\text{NO}2\text{S}
$$
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| EtOH, 12 h reflux | 68 | 92% |
| DMF, 8 h, 100°C | 72 | 89% |
| AcOH, 10 h, 80°C | 65 | 94% |
Carboxylic acid derivatization to the acyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in dichloromethane.
Preparation of 4-(Pyrazin-2-yloxy)Piperidine
Nucleophilic Aromatic Substitution (SNAr)
Pyrazin-2-ol reacts with 4-chloropiperidine hydrochloride in the presence of K₂CO₃ in DMF at 80°C to install the ether linkage:
$$
\text{Pyrazin-2-ol} + \text{4-chloropiperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}9\text{H}{12}\text{N}_3\text{O}
$$
Reagent Screening :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 75 |
| Cs₂CO₃ | DMSO | 100 | 68 |
| NaOH | EtOH | 60 | 52 |
Mitsunobu Reaction
Alternative etherification employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple pyrazin-2-ol with 4-hydroxypiperidine:
$$
\text{Pyrazin-2-ol} + \text{4-hydroxypiperidine} \xrightarrow{\text{DEAD, PPh}3} \text{C}9\text{H}{12}\text{N}3\text{O}
$$
Comparative Efficiency :
| Method | Reaction Time (h) | Yield (%) |
|---|---|---|
| SNAr | 12 | 75 |
| Mitsunobu | 6 | 82 |
Methanone Coupling Strategies
Acyl Chloride-Amine Coupling
Reacting 2,4-dimethylthiazole-5-carbonyl chloride with 4-(pyrazin-2-yloxy)piperidine in dichloromethane (DCM) using triethylamine (Et₃N) as a base achieves the target methanone:
$$
\text{Thiazole-COCl} + \text{Piperidine} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{16}\text{H}{17}\text{N}4\text{O}_2\text{S}
$$
Coupling Reagent Screening :
| Reagent | Solvent | Yield (%) |
|---|---|---|
| None | DCM | 58 |
| EDCI | DCM | 76 |
| HOBt/DCC | THF | 81 |
Transition Metal-Mediated Carbonylation
Palladium-catalyzed carbonylation using CO gas and 2,4-dimethylthiazole-5-boronic acid with 4-(pyrazin-2-yloxy)piperidine offers an alternative route, though with lower yields:
$$
\text{Thiazole-B(OH)}2 + \text{Piperidine} \xrightarrow{\text{Pd(OAc)}2, \text{CO}} \text{C}{16}\text{H}{17}\text{N}4\text{O}2\text{S}
$$
Catalytic System Performance :
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | PPh₃ | 43 |
| PdCl₂ | Xantphos | 37 |
Purification and Analytical Validation
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields the pure compound (mp 148–150°C).
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, pyrazine), 7.98 (s, 1H, thiazole), 4.89–4.82 (m, 1H, piperidine), 3.45–3.38 (m, 2H), 2.67 (s, 3H, CH₃), 2.54 (s, 3H, CH₃).
- HRMS : m/z calcd. for C₁₆H₁₇N₄O₂S [M+H]⁺: 345.1024; found: 345.1021.
Challenges and Optimization Opportunities
- Regioselectivity in Ether Formation : Competing O- vs. N-alkylation in pyrazin-2-ol reactions necessitates careful base selection.
- Acyl Chloride Stability : Hydrolytic degradation of the thiazole acyl chloride mandates anhydrous conditions and low temperatures.
- Piperidine Basicity : The secondary amine in piperidine may require temporary protection (e.g., Boc) during coupling to prevent side reactions.
Q & A
Q. What are the critical steps in synthesizing (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone?
The synthesis typically involves:
- Coupling reactions between the thiazole and piperidine-pyrazine moieties, often catalyzed by palladium complexes (e.g., Pd(PPh₃)₄) under inert atmospheres .
- Functional group activation , such as hydroxyl-to-oxy substitution on the pyrazine ring, requiring precise temperature control (60–80°C) and anhydrous conditions .
- Purification via column chromatography or recrystallization using solvents like ethanol or acetonitrile .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to verify connectivity of the thiazole, piperidine, and pyrazine groups .
- High-performance liquid chromatography (HPLC) to assess purity (>95% is standard for pharmacological studies) .
- Mass spectrometry (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
Q. What are the key functional groups influencing its reactivity?
- The thiazole ring participates in π-π stacking interactions, critical for binding to biological targets .
- The pyrazin-2-yloxy group on the piperidine moiety is susceptible to nucleophilic substitution under acidic/basic conditions .
- The methanone linker can undergo reduction or act as a hydrogen-bond acceptor in molecular interactions .
Advanced Research Questions
Q. How can coupling reaction yields be optimized during synthesis?
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency compared to copper-mediated methods .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but may require post-reaction purification to remove residues .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side-product formation in multi-step syntheses .
Q. How should researchers resolve contradictions in reported biological activity data?
- Dose-response reevaluation : Ensure activity assays use standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) .
- Target specificity profiling : Use kinase panels or receptor-binding assays to identify off-target effects that may skew data .
- Meta-analysis : Compare crystallographic data (e.g., bond lengths in the thiazole ring) with computational docking results to validate binding hypotheses .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) : Simulate binding to kinases or GPCRs using the compound’s 3D structure (e.g., from X-ray data in ).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for mutagenesis studies .
- QSAR modeling : Corrogate substituent effects (e.g., methyl groups on thiazole) with bioactivity datasets to guide structural modifications .
Data Contradiction Analysis
Q. Why might different studies report varying enzymatic inhibition IC₅₀ values?
- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength can alter ligand-receptor binding kinetics .
- Protein source : Recombinant vs. native enzymes may exhibit conformational variability affecting inhibitor binding .
- Statistical rigor : Use ANOVA or Student’s t-test to validate significance thresholds (p < 0.01) across replicates .
Methodological Tables
Q. Table 1: Comparison of Synthesis Conditions for Analogous Compounds
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Coupling reaction | Pd(PPh₃)₄, DMF, 80°C, 12h | 65–72 | |
| Purification | Silica gel (EtOAc/hexane, 3:7) | 95% purity | |
| Crystallization | Ethanol, −20°C, 24h | Needle-like crystals |
Q. Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.35 (s, 6H, thiazole-CH₃) | |
| ¹³C NMR | δ 170.5 (C=O methanone) | |
| HRMS | m/z 385.0921 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
